molecular formula C25H28ClN5O2 B4502093 N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B4502093
M. Wt: 466.0 g/mol
InChI Key: LDZKSXZQROQMNN-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic molecule featuring:

  • A carboxamide group linked via a 2-oxoethyl chain to a 4-benzylpiperazine moiety, which may enhance receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN5O2/c26-19-6-7-22-21(14-19)20-8-9-31(17-23(20)28-22)25(33)27-15-24(32)30-12-10-29(11-13-30)16-18-4-2-1-3-5-18/h1-7,14,28H,8-13,15-17H2,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZKSXZQROQMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of a beta-carboline derivative with a benzylpiperazine derivative. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Functionalization of the Piperazine Moiety

The 4-benzylpiperazin-1-yl-2-oxoethyl side chain is synthesized through:

  • Benzylation : Alkylation of piperazine with benzyl chloride .

  • Acylation : Reaction with chloroacetyl chloride to introduce the 2-oxoethyl group .

Coupling via Amide Bond Formation

The β-carboline-2-carboxylic acid is activated (e.g., via EDCl/HOBt ) and coupled to the piperazine-ethylamine fragment :

  • Activation : Conversion to an acid chloride or mixed anhydride.

  • Coupling : Reaction with 2-(4-benzylpiperazin-1-yl)-2-oxoethylamine under basic conditions .

Table 3: Amide Coupling Conditions

ParameterDetailsReference
Coupling AgentEDCl, HOBt, DMF, 0°C to RT
Reaction Time12–24 hours
PurificationColumn chromatography (SiO₂, CH₂Cl₂/MeOH)

Reactivity and Stability

  • Amide Hydrolysis : Susceptible to acidic/basic conditions (pH <3 or >10) .

  • Oxidation : The tetrahydro-β-carboline ring oxidizes to aromatic β-carboline under strong oxidants (e.g., KMnO₄) .

  • Chloro Substituent : Stable under mild conditions but may undergo nucleophilic substitution in polar aprotic solvents .

Comparative Analysis of Analogues

CompoundStructural VariationKey Reactivity Differences
Target Compound 6-Cl, tetrahydro-β-carboline, oxoethylLower oxidative stability vs. aromatic β-carbolines
STK006659 Sulfonamide groupEnhanced hydrolytic stability
AO-081/13878484 Ethoxyphenyl substitutionIncreased lipophilicity

Mechanistic Insights

  • Pictet-Spengler Cyclization : Proceeds via iminium ion formation and 6-endo-trig cyclization .

  • Oxidative Decarboxylation : Involves radical intermediates mediated by Cr(VI) or I₂ .

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter levels and affecting various physiological processes . The beta-carboline core may also interact with DNA and proteins, contributing to its biological activities .

Comparison with Similar Compounds

Structural Modifications and Their Impact

The target compound’s activity and selectivity are influenced by its beta-carboline core , chlorine substitution , and benzylpiperazine group . Below is a comparative analysis with structurally related compounds from the evidence:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Piperazine Group Notable Biological/Chemical Properties
Target Compound 6-chloro-beta-carboline 6-Cl, carboxamide 4-benzylpiperazine Potential CNS activity due to beta-carboline’s affinity for serotonin receptors; benzylpiperazine may enhance lipophilicity and blood-brain barrier penetration .
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dichlorophenyl)benzenesulfonamide () Phenylsulfonamide 3,5-dichloro 4-benzylpiperazine Additional chlorine atoms increase electron-withdrawing effects, potentially enhancing chemical reactivity and binding to hydrophobic targets .
N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide () Indole 4,5-dimethoxy 4-benzylpiperazine Indole core targets different receptors (e.g., dopamine receptors); methoxy groups may improve solubility but reduce CNS penetration compared to beta-carboline .
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide () Chromene 4-oxo, sulfonamide 4-(2-fluorophenyl)piperazine Fluorophenyl group increases selectivity for serotonin or adrenergic receptors; sulfonamide linker may improve metabolic stability .
N-(4-chlorobenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () Triazolopyridazine 4-chlorobenzyl Piperidine (non-piperazine) Triazolopyridazine core offers distinct kinase inhibition potential; absence of piperazine reduces affinity for GPCRs .

Key Findings from Comparisons

Substituent Position and Number: The 6-chloro group on the beta-carboline core in the target compound likely enhances binding to serotonin or GABA receptors compared to non-halogenated analogs . In contrast, 3,5-dichloro substituents on phenyl rings () improve hydrophobicity but may reduce selectivity .

Core Structure Differences :

  • Beta-carboline (target) vs. indole (): Beta-carboline’s planar structure facilitates intercalation with DNA or receptor binding sites, while indole derivatives are more commonly associated with dopamine receptor modulation .
  • Triazolopyridazine () and chromene () cores exhibit divergent biological targets, such as kinase inhibition or antioxidant activity, highlighting the target compound’s uniqueness in CNS applications .

Piperazine Modifications :

  • 4-benzylpiperazine (target) increases lipophilicity, aiding CNS penetration, whereas 4-(2-fluorophenyl)piperazine () may enhance selectivity for serotonin receptors .
  • Piperazine-to-piperidine substitutions () alter conformational flexibility and receptor interactions .

Biological Activity

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound of interest due to its potential pharmacological applications. As part of the tetrahydro-beta-carboline (THβC) class, it exhibits a range of biological activities including antitumor, antiviral, and neuroprotective effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The compound's structure is characterized by the presence of a tetrahydro-beta-carboline core, which is known for its diverse biological properties. The specific functional groups contribute to its interactions with various biological targets.

Antitumor Activity

Several studies have investigated the antitumor properties of THβC derivatives. For instance, a study highlighted that certain C1-substituted THβCs demonstrated significant cytotoxicity against various cancer cell lines. The compound exhibited IC50 values in the micromolar range across different types of cancer cells, indicating its potential as an anticancer agent .

Cell Line IC50 (µM) Reference
Lung Fibroblasts8.8
Gastric Adenocarcinoma18.1
Bladder Carcinoma12.0

Antiviral Activity

Research has shown that THβCs possess antiviral properties. A specific derivative was evaluated for its ability to inhibit viral replication in vitro. The findings suggested that the compound could disrupt viral entry or replication processes, although detailed mechanisms remain to be elucidated .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Preliminary data indicate that it may exert protective effects against oxidative stress and apoptosis in neuronal cells. This activity is likely mediated through modulation of neurotransmitter systems and inhibition of monoamine oxidases .

Study 1: Antitumor Efficacy

In a study conducted by Kumar et al., various THβC derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results demonstrated that compounds with bulky substituents showed enhanced inhibitory activity against tumor cells compared to their less substituted counterparts .

Study 2: Neurogenic Potential

Another investigation assessed the neurogenic potential of THβCs in neural stem cells. The results indicated that specific derivatives could enhance neuronal differentiation while inhibiting glial differentiation, suggesting a role in neurogenesis .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis typically involves modular coupling of the beta-carboline core with a functionalized piperazine moiety. A common approach includes:

  • Amide bond formation : Reacting 6-chloro-beta-carboline-2-carboxylic acid derivatives with a piperazine-containing amine (e.g., 2-(4-benzylpiperazin-1-yl)-2-oxoethylamine) using coupling agents like HATU or EDC in anhydrous DMF .
  • Protection/deprotection steps : Protecting amine groups on the piperazine ring during synthesis to avoid side reactions, followed by deprotection under acidic conditions .
  • Purification : Column chromatography (silica gel, eluting with CHCl₃/MeOH gradients) or recrystallization (e.g., HCl salt formation in EtOH) to isolate the final product .

Basic: What analytical methods are used to confirm the compound’s structural integrity?

  • ¹H/¹³C NMR spectroscopy : Key signals include the beta-carboline aromatic protons (~δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.4–3.5 ppm), and the benzyl group (δ 4.3–5.1 ppm for CH₂) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and isotopic patterns .
  • HPLC purity analysis : ≥98% purity using C18 reverse-phase columns with UV detection at 254 nm .

Advanced: How can reaction yields be optimized during the coupling step?

  • Catalyst optimization : Use of DMAP or HOAt as additives to enhance coupling efficiency .
  • Solvent selection : Anhydrous DMF or dichloromethane improves reagent stability and minimizes hydrolysis .
  • Temperature control : Reactions performed at 0–5°C reduce side-product formation, followed by gradual warming to room temperature .
  • Workup strategies : Acid-base extraction (e.g., 10% HCl wash to remove unreacted amine) improves crude purity before chromatography .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

  • Piperazine modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring enhances metabolic stability, as seen in related compounds .
  • Beta-carboline substitutions : Chlorine at position 6 improves receptor binding affinity, while methyl groups at position 3 reduce off-target interactions .
  • Linker optimization : Varying the oxoethyl spacer length (e.g., replacing with hydroxybutyl groups) balances solubility and target engagement .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
  • Metabolic profiling : Compare in vitro microsomal stability (human vs. rodent) to explain species-specific discrepancies .
  • Crystallographic validation : Resolve enantiomeric purity issues via X-ray diffraction, as racemic mixtures can skew activity data .

Advanced: What strategies evaluate metabolic stability in preclinical models?

  • Liver microsome assays : Incubate the compound with human/rat liver microsomes and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction, which correlates with in vivo efficacy .

Methodological: How to troubleshoot low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt formation : Prepare hydrochloride or citrate salts to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes for sustained release in in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

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